molecular formula C19H18FNO3 B214547 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B214547
Poids moléculaire: 327.3 g/mol
Clé InChI: OIVAFVNJYCWXSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. FIPI has been shown to inhibit phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement.

Mécanisme D'action

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one inhibits PLD activity by binding to its catalytic domain, preventing it from hydrolyzing phosphatidylcholine (PC) to phosphatidic acid (PA). PA is a signaling molecule that regulates various cellular processes, and its accumulation due to PLD inhibition can lead to downstream effects, including inhibition of cell proliferation and migration.
Biochemical and Physiological Effects
3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. Inhibition of PLD activity using 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit cancer cell proliferation, migration, and invasion. 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has been shown to have neuroprotective effects by inhibiting neuronal cell death and promoting neurite outgrowth.

Avantages Et Limitations Des Expériences En Laboratoire

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has also been shown to have good cell permeability and bioavailability, making it an effective tool for in vitro and in vivo studies. However, 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.

Orientations Futures

For 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one research include optimizing its structure for improved potency and selectivity, evaluating its efficacy in animal models of cancer, inflammation, and neurodegeneration, and exploring its potential as a therapeutic agent for bacterial infections. 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one could also be used as a tool to study the role of PLD in various cellular processes and to identify new targets for drug development. Overall, 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has the potential to be a valuable therapeutic agent and research tool in various fields of biomedical research.

Méthodes De Synthèse

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one was first synthesized by Burke et al. in 2009 using a convergent synthetic route. The synthesis involves the coupling of 4-fluorobenzaldehyde with isatin to form an α, β-unsaturated ketone intermediate. The intermediate is then reacted with isopropylamine to form the final product, 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. PLD has been implicated in the progression of these diseases, and inhibiting its activity using 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one could provide a novel therapeutic approach. 3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one has also been shown to have antimicrobial activity against various gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics.

Propriétés

Nom du produit

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-isopropyl-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C19H18FNO3

Poids moléculaire

327.3 g/mol

Nom IUPAC

3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C19H18FNO3/c1-12(2)21-16-6-4-3-5-15(16)19(24,18(21)23)11-17(22)13-7-9-14(20)10-8-13/h3-10,12,24H,11H2,1-2H3

Clé InChI

OIVAFVNJYCWXSG-UHFFFAOYSA-N

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

SMILES canonique

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.